molecular formula C14H26N4O3 B13748313 Carbamic acid, [[[(cyclohexylamino)carbonyl]imino](dimethylamino)methyl]methyl-, ethyl ester CAS No. 62806-49-9

Carbamic acid, [[[(cyclohexylamino)carbonyl]imino](dimethylamino)methyl]methyl-, ethyl ester

Cat. No.: B13748313
CAS No.: 62806-49-9
M. Wt: 298.38 g/mol
InChI Key: UJHNZPYZZZECRI-UHFFFAOYSA-N
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Description

Carbamic acid, [[(cyclohexylamino)carbonyl]iminomethyl]methyl-, ethyl ester is a complex organic compound with the molecular formula C14H26N4O3. This compound is known for its unique structure, which includes a cyclohexylamino group, a dimethylamino group, and an ethyl ester group. It is used in various scientific and industrial applications due to its versatile chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, [[(cyclohexylamino)carbonyl]iminomethyl]methyl-, ethyl ester typically involves the reaction of cyclohexylamine with dimethylamine and ethyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

    Reaction of Cyclohexylamine with Dimethylamine: Cyclohexylamine is reacted with dimethylamine in the presence of a suitable solvent such as dichloromethane. The reaction is typically carried out at room temperature.

    Addition of Ethyl Chloroformate: Ethyl chloroformate is then added to the reaction mixture. The reaction is exothermic and requires careful temperature control to prevent side reactions.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the pure compound.

Industrial Production Methods

In industrial settings, the production of carbamic acid, [[(cyclohexylamino)carbonyl]iminomethyl]methyl-, ethyl ester is scaled up using large reactors and automated systems. The reaction conditions are optimized to maximize yield and minimize impurities. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, [[(cyclohexylamino)carbonyl]iminomethyl]methyl-, ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Carbamic acid, [[(cyclohexylamino)carbonyl]iminomethyl]methyl-, ethyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbamic acid, [[(cyclohexylamino)carbonyl]iminomethyl]methyl-, ethyl ester involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of their structure and function. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Carbamic acid, methyl ester: Similar structure but with a methyl group instead of an ethyl group.

    Carbamic acid, ethyl ester: Lacks the cyclohexylamino and dimethylamino groups.

  • Carbamic acid, [ [(cyclohexylamino)carbonyl]iminomethyl]methyl-, methyl ester : Similar structure but with a methyl ester group instead of an ethyl ester group .

Uniqueness

Carbamic acid, [[(cyclohexylamino)carbonyl]iminomethyl]methyl-, ethyl ester is unique due to its combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of the cyclohexylamino and dimethylamino groups enhances its stability and reactivity compared to simpler carbamic acid derivatives .

Properties

CAS No.

62806-49-9

Molecular Formula

C14H26N4O3

Molecular Weight

298.38 g/mol

IUPAC Name

ethyl N-[N'-(cyclohexylcarbamoyl)-N,N-dimethylcarbamimidoyl]-N-methylcarbamate

InChI

InChI=1S/C14H26N4O3/c1-5-21-14(20)18(4)13(17(2)3)16-12(19)15-11-9-7-6-8-10-11/h11H,5-10H2,1-4H3,(H,15,19)

InChI Key

UJHNZPYZZZECRI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N(C)C(=NC(=O)NC1CCCCC1)N(C)C

Origin of Product

United States

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